molecular formula C17H25N3O3 B7922921 [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7922921
M. Wt: 319.4 g/mol
InChI Key: XKJVZISRCCHVIA-HNNXBMFYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted with a 2-amino-acetyl group at the (S)-configured position, an ethyl-carbamic acid group, and a benzyl ester (CAS: 1354009-02-1; C₁₇H₂₅N₃O₃; MW: 319.4) . The benzyl ester acts as a protective group, common in peptide synthesis, while the amino-acetyl moiety may confer hydrogen-bonding capacity.

Potential Applications: Likely serves as an intermediate in drug development, particularly for protease inhibitors or peptidomimetics, given its structural similarity to bioactive molecules (e.g., PLA2 inhibitors in ).

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJVZISRCCHVIA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzyl Ester Moiety: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Pharmaceutical Research: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and drug mechanisms.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of proteases or kinases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituent on Pyrrolidine Carbamic Acid Group Ring Type Molecular Formula MW Key Differences vs. Target Compound
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (1354009-02-1) 2-Amino-acetyl (glycine-derived) Ethyl Pyrrolidine C₁₇H₂₅N₃O₃ 319.4 Reference compound
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (1401665-26-6) 2-Amino-3-methyl-butyryl (valine-derived) Ethyl Pyrrolidine C₂₀H₃₁N₃O₃ 361.5 Branched side chain; increased lipophilicity
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (1354026-89-3) 2-Amino-propionyl (alanine-derived) Ethyl Pyrrolidine C₁₈H₂₇N₃O₃ 333.4 Methyl side chain; moderate lipophilicity
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (919107-04-3) 2-Amino-ethyl Cyclopropyl Pyrrolidine C₁₈H₂₇N₃O₂ 317.4 Cyclopropyl introduces steric hindrance
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (122021-01-6) 2-Hydroxy-ethyl Ethyl Pyrrolidine C₁₇H₂₆N₂O₃ 306.4 Hydroxy group enhances hydrophilicity
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (1353995-84-2) 2-Amino-acetyl Ethyl Piperidine C₁₈H₂₇N₃O₃ 333.4 Six-membered ring alters conformational flexibility

Structural and Functional Implications

Acyl Group Modifications
  • Linear Side Chains (CAS 1354026-89-3) : The propionyl (methyl) group balances lipophilicity and solubility, making it a common choice in peptide mimics .
Carbamic Acid Substitutions
  • Cyclopropyl (CAS 919107-04-3) : The rigid cyclopropyl group may restrict rotational freedom, affecting binding to target proteins .
  • Hydroxyethyl (CAS 122021-01-6) : The polar hydroxy group improves water solubility but may reduce blood-brain barrier penetration .
Ring System Variations
  • Piperidine vs.

Biological Activity

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Overview

The compound features a pyrrolidine ring , an amino-acetyl group , and a benzyl ester , contributing to its structural diversity. The molecular formula is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a CAS number of 919108-51-3. These structural components suggest various biochemical interactions, making it a candidate for multiple pharmacological applications.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antioxidant Properties : Many carbamates are known to scavenge free radicals, offering protective roles against oxidative stress.
  • Antimicrobial Activity : Certain derivatives may possess antimicrobial properties, positioning them as candidates for developing new antibiotics.
  • Neuroprotective Effects : The pyrrolidine structure hints at potential neuroprotective effects, which are beneficial in treating central nervous system disorders.

Inhibition Studies

A key area of research involves the compound's ability to inhibit specific enzymes. Notably, studies have shown that it exhibits significant inhibition of the enzyme N-acylethanolamine acid amidase (NAAA), crucial for modulating pain and inflammation.

IC50 Values

The following table summarizes the inhibition potency of this compound:

CompoundTarget EnzymeIC50 (nM)
This compoundNAAA127
Palmitoylethanolamide (PEA)NAAA200
Other carbamate derivativesNAAA>1000

These results indicate that the compound is more potent than many existing alternatives, suggesting its potential as a therapeutic agent for pain management.

The mechanism by which this compound exerts its effects involves interaction with biological macromolecules. Interaction studies have indicated that:

  • The compound binds effectively to the active sites of target enzymes.
  • Its structural features enhance selectivity and efficacy compared to simpler analogs.

Case Studies

Several studies have explored the biological activity of this compound in various models:

  • Pain Management : In rodent models, the compound demonstrated significant antinociceptive effects comparable to established analgesics.
  • Inflammation Reduction : Inflammation models showed that administration of the compound resulted in reduced swelling and pain behaviors associated with tissue injury.

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